molecular formula C21H24N6O4S B6560961 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 946359-90-6

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6560961
CAS No.: 946359-90-6
M. Wt: 456.5 g/mol
InChI Key: JDDCCBPIIMQTIS-UHFFFAOYSA-N
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Description

N-{ [1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl }-4-(piperidine-1-sulfonyl)benzamide is a structurally complex benzamide derivative characterized by two key functional groups:

  • Piperidine sulfonyl group: The 4-(piperidine-1-sulfonyl) substituent enhances hydrophobicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to known enzyme inhibitors or receptor modulators. Its synthesis likely involves multi-step protocols, including click chemistry or nucleophilic substitution reactions, as inferred from analogous piperidine-functionalized compounds .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-31-18-9-7-17(8-10-18)27-20(23-24-25-27)15-22-21(28)16-5-11-19(12-6-16)32(29,30)26-13-3-2-4-14-26/h5-12H,2-4,13-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDCCBPIIMQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a methoxyphenyl group , and a sulfonamide moiety . Its molecular formula is C15H17N5O3SC_{15}H_{17}N_5O_3S, with a molecular weight of approximately 349.39 g/mol. The presence of these functional groups contributes to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This property is crucial for compounds targeting metabolic pathways or signaling cascades.
  • Receptor Modulation : The sulfonamide group enhances binding affinity to specific receptors, potentially modulating their function and leading to therapeutic effects.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of tetrazoles have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth. Studies have demonstrated that the incorporation of piperidine and sulfonamide functionalities can enhance cytotoxicity against cancer cells.

Antimicrobial Activity

Compounds containing sulfonamide groups are well-known for their antibacterial properties. This compound may exhibit similar antimicrobial effects, potentially inhibiting bacterial growth through enzyme inhibition.

Anti-inflammatory Effects

Tetrazole derivatives have been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of related compounds:

  • Antitumor Studies : In vitro assays demonstrated that tetrazole derivatives significantly inhibited the proliferation of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin.
Compound NameActivityReference
Tetrazole Derivative ACytotoxicity against MCF-7
Tetrazole Derivative BSynergistic effect with Doxorubicin
  • Antimicrobial Testing : Sulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
Bacterial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substitution: The tetrazole group in the target compound differs from triazole in bomedemstat . Piperidine sulfonyl vs. methylpiperazine in bomedemstat: Sulfonyl groups enhance electron-withdrawing effects, possibly affecting binding affinity to enzymes like LSD1 .

Aromatic Substituent Variations :

  • Methoxy (target) vs. ethoxy (, compound 6): Ethoxy groups increase lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
  • Fluorophenyl in bomedemstat: Fluorine atoms improve metabolic stability and bioavailability, a feature absent in the target compound .

Biological Implications :

  • While bomedemstat’s antineoplastic activity is linked to LSD1 inhibition, the target compound’s tetrazole-piperidine sulfonyl architecture may target different enzymes (e.g., kinases or proteases) due to its unique electronic profile.

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